molecular formula C5H10Cl2O2S B8646458 5-Chloropentanesulfonyl chloride

5-Chloropentanesulfonyl chloride

Cat. No.: B8646458
M. Wt: 205.10 g/mol
InChI Key: MAFJOYUQURNSIF-UHFFFAOYSA-N
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Description

The compound 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (CAS 1909337-37-6) is a specialized sulfonyl chloride derivative with a molecular formula of C₁₁H₁₃Cl₂NO₃S and a molecular weight of 310.2 g/mol . Structurally, it features a benzene-sulfonyl chloride core modified by a 5-chloropentanamido substituent, enabling versatile reactivity in organic synthesis. This high-purity compound (≥95%) is a clear, pale liquid, optimized for pharmaceutical, agrochemical, and materials science applications. Its dual functional groups (sulfonyl chloride and chlorinated alkyl chain) make it a valuable intermediate for synthesizing targeted molecules, including drug candidates and crop protection agents .

Properties

Molecular Formula

C5H10Cl2O2S

Molecular Weight

205.10 g/mol

IUPAC Name

5-chloropentane-1-sulfonyl chloride

InChI

InChI=1S/C5H10Cl2O2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2

InChI Key

MAFJOYUQURNSIF-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)Cl)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we compare 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride with related sulfonyl chlorides, acyl chlorides, and chlorinated intermediates, emphasizing structural, functional, and application-based differences.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Hazards/Regulatory Notes
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride C₁₁H₁₃Cl₂NO₃S 310.2 Sulfonyl chloride, amide Pharmaceuticals, agrochemicals, materials Corrosive (likely Class 8, H314*)
5-Chloropentanoyl Chloride C₅H₈Cl₂O 155.02 Acyl chloride (COCl) Organic synthesis intermediates Class 8, H314 (severe skin/eye damage), UN 3265, PG II
Methanesulfonyl Chloride CH₃SO₂Cl 114.55 Sulfonyl chloride (SO₂Cl) Mesylation reactions, polymer chemistry Corrosive, reacts violently with water
4-Chlorobenzoyl Chloride C₇H₄Cl₂O 175.00 Acyl chloride (COCl), aromatic Synthesis of dyes, pharmaceuticals Corrosive, moisture-sensitive

Structural and Functional Differences

Sulfonyl vs. Acyl Chlorides: 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride and methanesulfonyl chloride contain the sulfonyl chloride (-SO₂Cl) group, which is more electrophilic and hydrolytically stable than acyl chlorides (-COCl) . Sulfonyl chlorides are preferred for forming sulfonamides in drug discovery. 5-Chloropentanoyl chloride and 4-chlorobenzoyl chloride are acyl chlorides, which react rapidly with nucleophiles (e.g., amines, alcohols) but are prone to hydrolysis, limiting their use in aqueous conditions .

Substituent Effects: The 5-chloropentanamido side chain in 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride enhances solubility in organic solvents and enables modular derivatization, unlike simpler sulfonyl chlorides like methanesulfonyl chloride . Aromatic substituents (e.g., 4-chlorobenzoyl chloride) increase resonance stabilization, reducing reactivity compared to aliphatic analogs like 5-chloropentanoyl chloride .

Application-Specific Advantages

  • Pharmaceuticals :
    • The benzene-sulfonyl chloride derivative is ideal for synthesizing sulfonamide-based drugs (e.g., protease inhibitors), while acyl chlorides like 4-chlorobenzoyl chloride are used in antibiotic synthesis (e.g., chloramphenicol derivatives) .
  • Agrochemicals :
    • The chlorinated alkyl chain in 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride enhances lipophilicity, improving pesticide penetration . Simpler sulfonyl chlorides (e.g., methanesulfonyl chloride) lack this tailored functionality.
  • Synthetic Flexibility: 5-Chloropentanoyl chloride’s linear structure facilitates polymer crosslinking, whereas the aromatic sulfonyl chloride supports regioselective aromatic substitutions .

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